

# Repurposing Existing Drugs for Antileishmanial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and high cost, necessitate the urgent development of new, effective, and accessible antileishmanial agents. Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a promising and accelerated pathway for discovering novel antileishmanial treatments. This technical guide provides an in-depth overview of key repurposed drugs with demonstrated antileishmanial activity, their mechanisms of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.

# Repurposed Drugs with Antileishmanial Activity: A Quantitative Overview

A growing number of drugs, originally developed for other indications, have shown potent activity against Leishmania parasites. This section summarizes the in vitro and in vivo efficacy of some of the most promising candidates.

# Table 1: In Vitro Antileishmanial Activity of Repurposed Drugs



| Drug<br>Class           | Drug<br>Name     | Leishm<br>ania<br>Species | Parasite<br>Stage | IC50 /<br>EC50<br>(μΜ)   | Cytotoxi<br>city<br>(CC50)<br>(µM) | Selectiv<br>ity<br>Index<br>(SI) | Referen<br>ce(s) |
|-------------------------|------------------|---------------------------|-------------------|--------------------------|------------------------------------|----------------------------------|------------------|
| Anticanc<br>er          | Tamoxife<br>n    | L.<br>amazone<br>nsis     | Promasti<br>gote  | ~10                      | >88                                | >8.8                             | [1][2]           |
| L.<br>amazone<br>nsis   | Amastigo<br>te   | 4.25 ±<br>0.80            | >88               | >20.7                    | [3]                                |                                  |                  |
| Sunitinib               | L.<br>donovani   | Amastigo<br>te            | 1.1               | >10                      | >9.1                               | [4][5]                           | _                |
| Sorafenib               | L.<br>donovani   | Amastigo<br>te            | 3.7               | >10                      | >2.7                               | [4][5]                           |                  |
| Lapatinib               | L.<br>donovani   | Amastigo<br>te            | 2.5               | >10                      | >4                                 | [4][5]                           |                  |
| Miltefosin<br>e         | L.<br>donovani   | Amastigo<br>te            | 1.0               | -                        | -                                  | [4]                              |                  |
| Antidepre<br>ssant      | Sertraline       | L.<br>donovani            | Promasti<br>gote  | 2.2 mg/L<br>(~6.4<br>μM) | -                                  | -                                | [6]              |
| L.<br>donovani          | Amastigo<br>te   | 2.3 mg/L<br>(~6.7<br>μM)  | -                 | -                        | [6]                                |                                  |                  |
| L.<br>infantum          | Amastigo<br>te   | 2.5                       | -                 | -                        | [7]                                | •                                |                  |
| Antifunga<br>I (Azoles) | Posacon<br>azole | L.<br>amazone<br>nsis     | Promasti<br>gote  | 2.74                     | -                                  | -                                |                  |
| L.<br>amazone           | Amastigo<br>te   | 1.63                      | -                 | -                        |                                    |                                  | •                |



| nsis                  |                              |                              |                 |                 |        |      |     |
|-----------------------|------------------------------|------------------------------|-----------------|-----------------|--------|------|-----|
| Itraconaz<br>ole      | L.<br>amazone<br>nsis        | Promasti<br>gote             | 0.44            | -               | -      |      |     |
| L.<br>amazone<br>nsis | Amastigo<br>te               | 0.08                         | -               | -               |        |      |     |
| Antitrypa<br>nosomal  | Suramin                      | L.<br>donovani               | Amastigo<br>te  | 4.1 ± 0.3       | 51 ± 5 | 12.4 | [8] |
| Miscellan<br>eous     | Dibucain<br>e                | L. major /<br>L.<br>infantum | Amastigo<br>te  | ≤ 1.99<br>μg/mL | > IC50 | -    | [9] |
| Domperi<br>done       | L. major /<br>L.<br>infantum | Amastigo<br>te               | ≤ 1.99<br>μg/mL | > IC50          | -      | [9]  |     |

**Table 2: In Vivo Efficacy of Repurposed Drugs in Animal Models** 



| Drug Name                 | Leishmania<br>Species | Animal<br>Model | Dosing<br>Regimen                                  | Reduction<br>in Parasite<br>Burden  | Reference(s |
|---------------------------|-----------------------|-----------------|----------------------------------------------------|-------------------------------------|-------------|
| Tamoxifen                 | L.<br>amazonensis     | BALB/c mice     | 20 mg/kg/day<br>for 15 days<br>(i.p.)              | >99.7%<br>reduction in<br>lesion    | [1][10]     |
| Sertraline                | L. donovani           | BALB/c mice     | 10 mg/kg,<br>twice weekly<br>for 4 weeks<br>(oral) | 72% (spleen),<br>70% (liver)        | [6]         |
| Sertraline<br>(liposomal) | L. infantum           | BALB/c mice     | 1 mg/kg for<br>10 days (s.c.)                      | 89% (liver)                         | [7][11]     |
| Sunitinib                 | L. donovani           | BALB/c mice     | 50 mg/kg/day<br>for 5 days<br>(oral)               | 41% (liver)                         | [5][12]     |
| Sorafenib                 | L. donovani           | BALB/c mice     | 50 mg/kg/day<br>for 5 days<br>(oral)               | 30% (liver)                         | [5][12]     |
| Lapatinib                 | L. donovani           | BALB/c mice     | 50 mg/kg/day<br>for 5 days<br>(oral)               | 36% (liver)                         | [5][12]     |
| Suramin                   | L. donovani           | BALB/c mice     | 20<br>mg/kg/day,<br>twice a week<br>for 15 days    | 87.4%<br>(spleen),<br>84.3% (liver) | [13][14]    |

## **Key Signaling Pathways and Mechanisms of Action**

The antileishmanial activity of repurposed drugs often stems from their ability to interfere with essential biochemical pathways in the parasite that are distinct from or less critical in the mammalian host.



## **Sterol Biosynthesis Pathway**

Leishmania parasites synthesize ergosterol and other ergostane-based sterols for their cell membranes, in contrast to mammalian cells which utilize cholesterol. This metabolic divergence makes the sterol biosynthesis pathway an attractive drug target. Azole antifungals, for instance, inhibit the enzyme sterol  $14\alpha$ -demethylase (CYP51), a key enzyme in this pathway, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity.



Click to download full resolution via product page

Caption: Inhibition of the Leishmania sterol biosynthesis pathway by azole antifungals.

## **Sphingolipid Metabolism**

Sphingolipids are crucial components of Leishmania cell membranes and are involved in parasite signaling and differentiation.[15] The parasite's sphingolipid metabolism differs from that of its mammalian host, presenting another therapeutic window.[16] Tamoxifen, an anticancer drug, has been shown to interfere with sphingolipid biosynthesis in Leishmania, leading to parasite death.[17][18] It is believed to disrupt the parasite's membrane integrity and mitochondrial function.[19]





Click to download full resolution via product page

Caption: Disruption of Leishmania sphingolipid metabolism by tamoxifen.

### **Protein Kinase Signaling**

Protein kinases are essential regulators of numerous cellular processes in Leishmania, including cell cycle progression, differentiation, and stress response.[20] The parasite kinome is distinct from that of humans, offering opportunities for selective inhibition. Several FDA-approved protein kinase inhibitors developed for cancer therapy have demonstrated potent antileishmanial activity.[21] For example, inhibitors of the PI3K/AKT/mTOR pathway have shown efficacy against Leishmania.[4][22][23]





Click to download full resolution via product page

**Caption:** Inhibition of the PI3K/AKT/mTOR signaling pathway in Leishmania.

## **Calcium Homeostasis**

Calcium is a critical second messenger in Leishmania, regulating processes such as cell motility, differentiation, and invasion of host cells. The parasite maintains a delicate balance of intracellular calcium through a network of channels, pumps, and storage organelles like the acidocalcisomes. Disruption of this homeostasis is lethal to the parasite. Sertraline, an



antidepressant, is thought to exert its antileishmanial effect in part by disrupting mitochondrial function and ATP production, which would indirectly affect calcium homeostasis.[9][24]

## **Experimental Protocols**

This section provides detailed methodologies for key in vitro assays used to evaluate the antileishmanial activity of repurposed drugs.

## General Experimental Workflow for Antileishmanial Drug Screening

A typical workflow for screening repurposed drugs for antileishmanial activity involves a series of in vitro and in vivo assays to determine efficacy and toxicity.





Click to download full resolution via product page

**Caption:** General workflow for antileishmanial drug screening.

## **Promastigote Viability Assay (MTT Assay)**



This colorimetric assay is a common method for assessing the viability of Leishmania promastigotes following drug treatment. It measures the metabolic activity of the cells, which is proportional to the number of viable cells.

#### Materials:

- · Leishmania promastigotes in logarithmic growth phase
- Complete culture medium (e.g., M199 or RPMI-1640 with supplements)
- 96-well flat-bottom microtiter plates
- Test compounds (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilizing solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
- Microplate reader

#### Procedure:

- Harvest and count Leishmania promastigotes. Adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
- Add 100 μL of the promastigote suspension to each well of a 96-well plate.
- Prepare serial dilutions of the test compounds. Add 100 μL of each dilution to the respective wells. Include wells with untreated cells (negative control) and a reference drug (positive control, e.g., Amphotericin B).
- Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.
- After incubation, add 20 μL of MTT solution to each well and incubate for a further 4 hours in the dark.



- Centrifuge the plate (e.g., at 2000 x g for 10 minutes) and carefully remove the supernatant.
- Add 100 μL of the solubilizing solution to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

# Intracellular Amastigote Assay (Macrophage Infection Model)

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

#### Materials:

- Macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages
- Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)
- Stationary-phase Leishmania promastigotes
- 24-well or 96-well plates with glass coverslips (for microscopy) or standard plates (for other readouts)
- Test compounds
- Giemsa stain
- Microscope

#### Procedure:

 Seed macrophages onto plates (with coverslips if using microscopy) and allow them to adhere overnight.



- Infect the adherent macrophages with stationary-phase promastigotes at a parasite-tomacrophage ratio of approximately 10:1.
- Incubate for 4-24 hours to allow for phagocytosis.
- Wash the cells to remove non-phagocytosed promastigotes.
- Add fresh medium containing serial dilutions of the test compounds.
- Incubate for 48-72 hours.
- For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages for each drug concentration.
- Calculate the 50% effective concentration (EC50) by plotting the percentage of infection reduction against the logarithm of the drug concentration.

Alternative Readouts: For higher throughput, automated imaging systems or reporter geneexpressing parasites (e.g., expressing luciferase or fluorescent proteins) can be used to quantify the parasite load.

### **Conclusion and Future Directions**

Drug repurposing has emerged as a vital strategy in the quest for new antileishmanial therapies. The identification of existing drugs with potent activity against Leishmania significantly reduces the time and cost associated with traditional drug discovery pipelines. The diverse mechanisms of action of these repurposed drugs, targeting unique aspects of the parasite's biology such as sterol and sphingolipid metabolism, and protein kinase signaling, offer multiple avenues for therapeutic intervention.

#### Future research should focus on:

 Synergistic Combinations: Investigating the efficacy of combination therapies using repurposed drugs with different mechanisms of action to enhance efficacy and combat drug resistance.



- Optimized Drug Delivery: Developing novel drug delivery systems to improve the therapeutic index of repurposed drugs, targeting them specifically to infected macrophages.
- Clinical Validation: Advancing the most promising repurposed drug candidates into welldesigned clinical trials to evaluate their safety and efficacy in human leishmaniasis.

By leveraging the existing pharmacopoeia and a deeper understanding of Leishmania biology, the drug repurposing approach holds immense potential to deliver the next generation of antileishmanial treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tamoxifen Is Effective in the Treatment of Leishmania amazonensis Infections in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of Novel Flavonoid Dimers against Cutaneous Leishmaniasis
  PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sertraline Delivered in Phosphatidylserine Liposomes Is Effective in an Experimental Model of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Therapy with Tamoxifen and Amphotericin B in Experimental Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis of the Leishmanicidal Activity of the Antidepressant Sertraline as a Drug Repurposing Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 12. Activity of anti-cancer protein kinase inhibitors against Leishmania spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complex Interplay between Sphingolipid and Sterol Metabolism Revealed by Perturbations to the Leishmania Metabolome Caused by Miltefosine PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirection of sphingolipid metabolism toward de novo synthesis of ethanolamine in Leishmania PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Repositioning of Tamoxifen in Surface-Modified Nanocapsules as a Promising Oral Treatment for Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein kinases as drug targets in trypanosomes and Leishmania PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Repurposing Existing Drugs for Antileishmanial Activity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399232#repurposing-existing-drugs-for-antileishmanial-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com